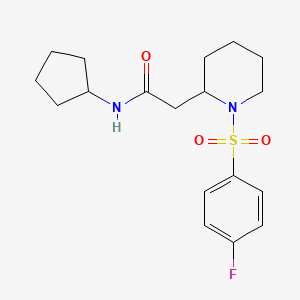

N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3S/c19-14-8-10-17(11-9-14)25(23,24)21-12-4-3-7-16(21)13-18(22)20-15-5-1-2-6-15/h8-11,15-16H,1-7,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDTWBSIKGSGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. Its unique chemical structure, which includes a cyclopentyl group, a piperidine ring, and a sulfonyl group attached to a fluorophenyl moiety, suggests a promising profile for various biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in specific case studies, and comparisons with similar compounds.

Structure

The compound can be described by the following structural formula:

IUPAC Name and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N'-cyclopentyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]acetamide |

| CAS Number | 1448135-80-5 |

| Molecular Formula | C20H28FN3O4S |

| Molecular Weight | 397.51 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain pathways involved in disease processes, particularly in the context of neuropharmacology and pain management. Its ability to modulate neurotransmitter systems could result in analgesic effects, making it a candidate for further therapeutic exploration.

Efficacy and Case Studies

A series of studies have evaluated the efficacy of this compound in various biological models:

- Pain Management : In preclinical models of pain, this compound demonstrated significant analgesic properties. The compound was shown to reduce pain responses in rodent models, suggesting potential utility as a non-opioid analgesic agent.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, which is crucial for conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegeneration. It appears to mitigate oxidative stress and apoptosis in neuronal cells, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Compound A | Contains piperidine ring | Moderate analgesic effects |

| Compound B | Includes sulfonamide group | Strong anti-inflammatory activity |

| N-cyclopentyl... | Unique cyclopentyl structure | Promising analgesic and neuroprotective effects |

This comparative analysis highlights how structural variations influence biological activity and therapeutic potential.

In Vitro Studies

In vitro studies have provided insights into the pharmacodynamics of this compound:

- Cytotoxicity Assessments : The compound exhibited low cytotoxicity across various cell lines, indicating a favorable safety profile for further development.

In Vivo Studies

Recent animal studies have corroborated the findings from in vitro experiments:

- Analgesic Efficacy : Dosing regimens demonstrated significant reductions in pain-related behaviors compared to control groups.

- Safety Profile : Long-term administration did not result in notable adverse effects, supporting its potential as a chronic pain management solution.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s piperidine core and substituents distinguish it from related analogs. Key comparisons include:

Piperidine vs. Piperazine-Based Analogs

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Core: Piperazine (two nitrogen atoms) instead of piperidine. Substituents: The sulfonyl group is attached to a 4-methylphenyl ring at the piperazine 1-position. The 4-methylphenyl sulfonyl group may reduce steric hindrance compared to the 4-fluorophenyl group in the target compound .

Cycloalkyl Substituents

- CH-FUBIATA (N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide) (): Core: Indole instead of piperidine. Substituents: Cyclohexyl group on the acetamide nitrogen and a 4-fluorophenylmethyl group on the indole. Implications: The cyclohexyl group increases lipophilicity, while the indole core may enhance π-π stacking interactions.

Functional Group Analysis

Sulfonyl and Sulfamoyl Groups

- Compounds 6i and 6j (): Feature 4-sulfamoylaminophenyl groups on a piperazine core. Implications: Sulfamoyl groups introduce hydrogen-bond donors, enhancing solubility and target binding. The target compound’s sulfonyl group lacks this donor, which may reduce polarity but increase metabolic stability .

Aromatic Systems

Physicochemical Properties

- Melting Points : Higher melting points in sulfamoyl-containing analogs (e.g., 6i) suggest stronger intermolecular hydrogen bonding compared to the target compound’s sulfonyl group .

- Molecular Weight : The target compound’s moderate molecular weight (~406.5) balances lipophilicity and solubility, critical for bioavailability.

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, and what key reaction conditions are required?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the 4-fluorophenylsulfonyl-piperidine core via sulfonylation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation, where cyclopentylamine reacts with an activated carbonyl intermediate (e.g., using EDC/HOBt or DCC as coupling agents) .

- Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : Temperature control (<0°C during sulfonylation to avoid side reactions), inert atmosphere (N₂), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at piperidine N1, cyclopentyl acetamide linkage). Key signals include δ 7.6–7.8 ppm (aromatic protons from 4-fluorophenyl) and δ 3.5–4.0 ppm (piperidine CH₂ adjacent to sulfonyl) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 423.15 for C₁₉H₂₆FN₂O₃S) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in piperidine and acetamide moieties .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases, given sulfonamide's known role in enzyme binding .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1 nM–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like desulfonylated intermediates?

- Reagent Optimization : Use Hünig’s base (DIPEA) instead of pyridine for sulfonylation, improving solubility and reducing side reactions .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing reaction time from 24h to 6h .

- Byproduct Analysis : Monitor via LC-MS; if desulfonylation occurs, adjust reaction pH to 8–9 and avoid excessive heating (>40°C) .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Standardize Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5 alters sulfonamide ionization) and DMSO concentration (<0.1% to avoid solvent interference) .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Meta-Analysis : Compare datasets with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide) to identify trends in substituent effects .

Q. What computational strategies support structure-activity relationship (SAR) studies for analogue design?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or 5-HT receptors, focusing on sulfonyl-piperidine hydrogen bonding and hydrophobic contacts with cyclopentyl groups .

- QSAR Modeling : Train models on datasets of sulfonamide derivatives to predict logP (aim for 2.5–3.5 for blood-brain barrier penetration) and pKa (sulfonamide ~10) .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. membrane environments (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.